molecular formula C14H14N8O5 B2672683 5-(2-(1-allyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 887200-82-0

5-(2-(1-allyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2672683
CAS RN: 887200-82-0
M. Wt: 374.317
InChI Key: VRBXXKJMXCSXCB-UHFFFAOYSA-N
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Description

5-(2-(1-allyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C14H14N8O5 and its molecular weight is 374.317. The purity is usually 95%.
BenchChem offers high-quality 5-(2-(1-allyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-(1-allyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of derivatives similar to the compound , highlighting the combination of pyrimidine-2,4,6-triones with other structures like 1,3,5-triazines, known for their biological activities. This research sheds light on the chemical properties and potential applications of such compounds (Sharma et al., 2017).

Molecular Modeling and Potential Biological Activity

  • Another study involved the synthesis of novel heterocyclic compounds with expected biological activity. This research is significant as it explores the potential biological applications of compounds structurally related to the one (Gobouri et al., 2016).

Crystal and Molecular Structure Studies

  • Research into the crystal and molecular structure of phenylhydrazone derivatives of pyrimidine-2(1H),4(3H),5,6-tetraone, a closely related compound, offers insights into the molecular interactions and structural characteristics, which can be crucial for understanding the behavior of similar compounds (Beaton et al., 1987).

Potential in Anticancer Drug Development

  • A study on chromene derivatives synthesized from compounds including barbituric acid highlighted their potential as leads for new anticancer drugs. This suggests that similar compounds, like the one you're interested in, could have applications in medicinal chemistry (Santana et al., 2020).

Catalytic and Chemical Reactions

  • Research into the catalytic activities of arylhydrazones of barbituric acid, which share structural similarities with the compound , in the peroxidative oxidation of alkanes, opens up avenues for its use in catalytic processes (Palmucci et al., 2015).

Antibacterial Activity

  • A study on the synthesis of new pyrimido-pyrimidine-triones and their antibacterial activity against various bacterial strains suggests potential applications of similar compounds in the development of antibacterial agents (Asadian et al., 2018).

properties

IUPAC Name

8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O5/c1-4-5-22-11(25)7-8(21(3)14(22)27)15-12(20(7)2)19-18-6-9(23)16-13(26)17-10(6)24/h4H,1,5H2,2-3H3,(H3,16,17,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSVDJJHMBQVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N=NC3=C(NC(=O)NC3=O)O)N(C(=O)N(C2=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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